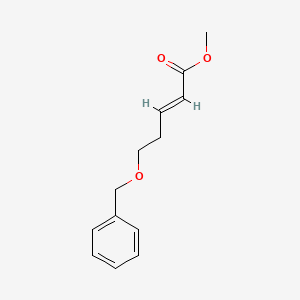

2-Pentenoic acid, 5-(phenylmethoxy)-, methyl ester, (2E)-

Beschreibung

The compound 2-Pentenoic acid, 5-(phenylmethoxy)-, methyl ester, (2E)- is an α,β-unsaturated ester characterized by a phenylmethoxy group (-OCH₂C₆H₅) at the 5-position of a pentenoic acid backbone and a methyl ester group at the terminal carboxylate. The (2E)-configuration indicates a trans geometry at the double bond between carbons 2 and 3.

Eigenschaften

Molekularformel |

C13H16O3 |

|---|---|

Molekulargewicht |

220.26 g/mol |

IUPAC-Name |

methyl (E)-5-phenylmethoxypent-2-enoate |

InChI |

InChI=1S/C13H16O3/c1-15-13(14)9-5-6-10-16-11-12-7-3-2-4-8-12/h2-5,7-9H,6,10-11H2,1H3/b9-5+ |

InChI-Schlüssel |

RVALDTQCCVGPIC-WEVVVXLNSA-N |

Isomerische SMILES |

COC(=O)/C=C/CCOCC1=CC=CC=C1 |

Kanonische SMILES |

COC(=O)C=CCCOCC1=CC=CC=C1 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Chemische Reaktionsanalyse

Arten von Reaktionen

2-Pentensäure, 5-(Phenylmethoxy)-, Methylester, (2E)- kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Carbonsäuren oder Ketone zu bilden.

Reduktion: Reduktionsreaktionen können die Estergruppe in einen Alkohol umwandeln.

Substitution: Die Phenylmethoxygruppe kann unter geeigneten Bedingungen durch andere Nucleophile substituiert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden verwendet.

Substitution: Nucleophile wie Amine oder Thiole können in Substitutionsreaktionen eingesetzt werden.

Hauptprodukte, die gebildet werden

Oxidation: Carbonsäuren oder Ketone.

Reduktion: Alkohole.

Substitution: Verschiedene substituierte Derivate, abhängig vom verwendeten Nucleophil.

Wissenschaftliche Forschungsanwendungen

2-Pentensäure, 5-(Phenylmethoxy)-, Methylester, (2E)- hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Organische Synthese: Es wird als Zwischenprodukt bei der Synthese komplexerer organischer Moleküle verwendet.

Pharmazeutika: Die Verbindung kann ein Vorläufer für die Synthese pharmazeutischer Wirkstoffe sein.

Materialwissenschaften: Es wird bei der Entwicklung neuer Materialien mit spezifischen Eigenschaften verwendet.

Wirkmechanismus

Der Wirkmechanismus von 2-Pentensäure, 5-(Phenylmethoxy)-, Methylester, (2E)- beinhaltet seine Interaktion mit verschiedenen molekularen Zielstrukturen. Die Estergruppe kann hydrolysiert werden, um die aktive Säureform freizusetzen, die dann an weiteren biochemischen Reaktionen teilnehmen kann. Die Phenylmethoxygruppe kann die Bindungsaffinität und Spezifität der Verbindung gegenüber bestimmten Enzymen oder Rezeptoren beeinflussen.

Analyse Chemischer Reaktionen

Types of Reactions

2-Pentenoic acid, 5-(phenylmethoxy)-, methyl ester, (2E)- can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The phenylmethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

- Anti-cancer Activity: Research has indicated that compounds similar to 2-Pentenoic acid derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that derivatives can induce apoptosis in cancer cells by modulating p53 pathways .

- Antioxidant Properties: The compound has been evaluated for its antioxidant capabilities. Lipoconjugates derived from similar structures have demonstrated significant radical scavenging activity, which is crucial for preventing oxidative stress-related diseases .

Organic Synthesis

- Intermediate in Organic Reactions: The compound serves as an important intermediate for synthesizing larger and more complex organic molecules. Its unique structure allows for further functionalization and derivatization in synthetic pathways .

Material Science

- Polymer Synthesis: Due to its reactive double bond, 2-Pentenoic acid methyl ester can be utilized in the production of polymers and copolymers. These materials can find applications in coatings and adhesives where specific mechanical properties are required.

Case Studies

Wirkmechanismus

The mechanism of action of 2-Pentenoic acid, 5-(phenylmethoxy)-, methyl ester, (2E)- involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the active acid form, which can then participate in further biochemical reactions. The phenylmethoxy group may influence the compound’s binding affinity and specificity towards certain enzymes or receptors.

Vergleich Mit ähnlichen Verbindungen

Structural Variations and Molecular Properties

The following table compares key structural features and molecular properties of the target compound with analogs from the evidence:

Key Comparative Insights

Substitution at C5 with phenyl (CAS 114377-77-4) instead of phenylmethoxy reduces polarity, favoring use in non-polar matrices like fragrances .

Ester Group Influence :

- Methyl esters (e.g., hypothetical compound) generally exhibit higher volatility and lower molecular weight than ethyl esters (e.g., CAS 138152-64-4), impacting formulation stability and delivery methods .

Stereochemical Effects :

- The E-configuration (trans double bond) in the hypothetical compound and CAS 112489-57-3 may confer greater steric stability compared to Z-isomers (e.g., CAS 138152-64-4), which could exhibit altered reactivity in polymerization or cycloaddition reactions .

Functional Group Diversity: The ketone group in methyl 4-oxo-2-pentenoate (CAS 2833-24-1) introduces electrophilic character, making it reactive toward nucleophiles—a contrast to the electron-rich phenylmethoxy group in the target compound .

Pharmaceutical Relevance

- CAS 194303-33-8 (a structurally complex analog with phenylmethoxy and acetyloxy groups) demonstrates high purity (99.9%) and stability under sealed storage, highlighting the importance of substituent bulkiness in drug design .

- Rupintrivir (CAS 223537-30-2), a related α,β-unsaturated ester, shows antiviral activity, suggesting that the phenylmethoxy motif in the hypothetical compound could be optimized for protease inhibition .

Industrial and Material Science

- Simpler analogs like ethyl 2-methyl-2-pentenoate (CAS 1617-40-9) are used in fragrances, emphasizing the role of ester groups in volatility and odor profiles .

Biologische Aktivität

2-Pentenoic acid, 5-(phenylmethoxy)-, methyl ester, commonly referred to as (2E)-2-pentenoate, is a compound that has garnered interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

- Molecular Formula : C12H14O2

- Molecular Weight : 194.24 g/mol

- CAS Number : 562560

- Density : Approximately 1.0 g/cm³

- Boiling Point : 215.9 °C at 760 mmHg

- Melting Point : Not specified; however, related compounds typically exhibit low melting points.

| Property | Value |

|---|---|

| Molecular Formula | C12H14O2 |

| Molecular Weight | 194.24 g/mol |

| Density | ~1.0 g/cm³ |

| Boiling Point | 215.9 °C |

| Melting Point | Not specified |

Biological Activity

The biological activity of (2E)-2-pentenoic acid, 5-(phenylmethoxy)-, methyl ester has been studied in various contexts, particularly its potential as an anticancer agent and its effects on cellular processes.

Anticancer Activity

Research indicates that derivatives of pentenoic acids can exhibit cytotoxic effects against cancer cells. Specifically, (2E)-2-pentenoic acid has been shown to be a precursor in the synthesis of lactimidomycin, a compound known for its anticancer properties. Lactimidomycin has demonstrated effectiveness in inhibiting the growth of various cancer cell lines by inducing apoptosis and disrupting cellular metabolism .

The mechanism by which (2E)-2-pentenoic acid exerts its biological effects is believed to involve:

- Inhibition of Cell Proliferation : Studies suggest that the compound may interfere with key signaling pathways involved in cell division and survival.

- Induction of Apoptosis : Evidence points to the compound's ability to trigger programmed cell death in malignant cells.

- Metabolic Disruption : The compound may alter metabolic pathways that are crucial for cancer cell survival .

Case Studies

Several studies have investigated the biological implications of (2E)-2-pentenoic acid:

- Study on Lactimidomycin Synthesis :

- Cell Viability Assays :

- Mechanistic Insights :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.